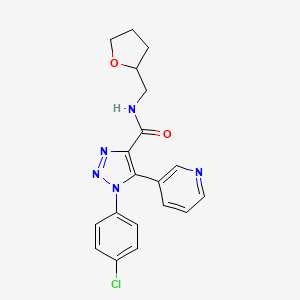
6-(丁胺基)-5-氰基-2-甲基烟酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-(butylamino)-5-cyano-2-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a butylamino group, a cyano group, and a methyl ester group attached to a nicotinic acid derivative
科学研究应用
Methyl 6-(butylamino)-5-cyano-2-methylnicotinate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers or nanomaterials, with specific properties.
Biological Studies: The compound’s interactions with biological systems are investigated to understand its potential therapeutic effects and mechanisms of action.
Industrial Applications: It may be used as an intermediate in the production of other chemicals or as a catalyst in certain industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(butylamino)-5-cyano-2-methylnicotinate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylnicotinic acid and butylamine.
Formation of Intermediate: The 2-methylnicotinic acid is first converted to its corresponding ester, methyl 2-methylnicotinate, through esterification with methanol in the presence of an acid catalyst.
Amination: The methyl 2-methylnicotinate is then reacted with butylamine under controlled conditions to introduce the butylamino group at the 6-position of the nicotinic acid ring.
Cyano Group Introduction:
Industrial Production Methods
Industrial production of Methyl 6-(butylamino)-5-cyano-2-methylnicotinate may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Methyl 6-(butylamino)-5-cyano-2-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.
作用机制
The mechanism of action of Methyl 6-(butylamino)-5-cyano-2-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The butylamino group may facilitate binding to these targets, while the cyano and methyl ester groups can influence the compound’s reactivity and stability. The exact pathways and molecular interactions depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
Methyl 6-(ethylamino)-5-cyano-2-methylnicotinate: Similar structure with an ethylamino group instead of a butylamino group.
Methyl 6-(propylamino)-5-cyano-2-methylnicotinate: Similar structure with a propylamino group.
Methyl 6-(butylamino)-5-cyano-2-ethylnicotinate: Similar structure with an ethyl group at the 2-position instead of a methyl group.
Uniqueness
Methyl 6-(butylamino)-5-cyano-2-methylnicotinate is unique due to the specific combination of functional groups, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the butylamino group, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds with shorter or longer alkyl chains.
属性
IUPAC Name |
methyl 6-(butylamino)-5-cyano-2-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-4-5-6-15-12-10(8-14)7-11(9(2)16-12)13(17)18-3/h7H,4-6H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPOTAPUOQEDPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C(C=C1C#N)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2406151.png)




![N,N-diethyl-2-(3-{[(2-methoxyethyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide](/img/structure/B2406156.png)




![5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole](/img/structure/B2406163.png)
![7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2406164.png)

